![molecular formula C16H21N3O5 B2465484 N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-56-2](/img/structure/B2465484.png)
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
Research on related compounds, such as N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamides, highlights the exploration of synthesis methods and evaluation of anticonvulsant activities. These compounds were synthesized and assessed for their potential to interact with GABAergic targets, aiming to understand their mechanism in mitigating seizures induced in animal models. Despite some compounds showing a tendency towards activity manifestation, the findings underscore the importance of the NHCO cyclic fragment in anticonvulsant activity, presenting a methodological framework that could be relevant for studying N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (Wassim El Kayal et al., 2022).
Anticancer Drug Synthesis and Molecular Docking Analysis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer agent through in silico modeling to target VEGFr receptor provides insight into the potential application of related compounds in cancer research. This demonstrates the importance of structural analysis and molecular docking in identifying compounds with promising anticancer activities, offering a potential research direction for similar acetamides (G. Sharma et al., 2018).
Cholinesterase Inhibition for Alzheimer's Disease
Research into synthetic 1,2,4-triazole derivatives, including compounds like 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide, has shown moderate to good activities against acetylcholinesterase and butyrylcholinestrase. These enzymes are significant targets in Alzheimer's disease research, suggesting the potential for related compounds to be explored for therapeutic applications in neurodegenerative diseases (N. Riaz et al., 2020).
Prostacyclin Receptor Agonist for Pulmonary Hypertension
The development and evaluation of 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304) as a long-acting and highly selective prostacyclin receptor agonist highlight its therapeutic potential for pulmonary arterial hypertension. This research demonstrates the role of receptor selectivity in drug development, indicating a possible research avenue for compounds with similar structures in treating vascular diseases (Keiichi Kuwano et al., 2008).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-4-18-7-8-19(16(22)15(18)21)10-14(20)17-11-5-6-12(23-2)13(9-11)24-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAQEBPPDRAMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.